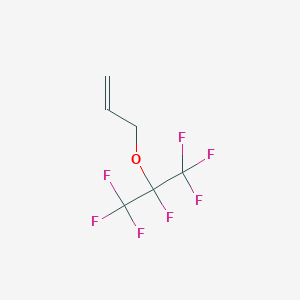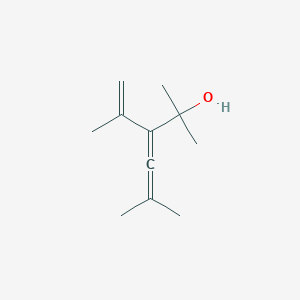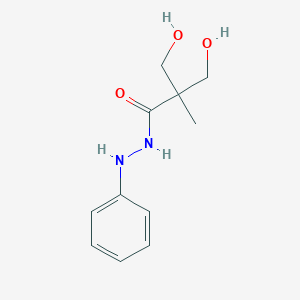
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PPMH and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of PPMH is not entirely understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation and pain. By inhibiting their production, PPMH can reduce inflammation and pain.
Biochemical and Physiological Effects:
PPMH has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPMH has also been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and oxidative stress. Additionally, PPMH has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMH has several advantages for lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Additionally, PPMH is stable and can be stored for extended periods without significant degradation. However, PPMH has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, PPMH can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of PPMH. One of the significant areas of research is the development of new drugs based on PPMH. PPMH has shown significant potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to develop new drugs based on PPMH. Additionally, further research is needed to understand the mechanism of action of PPMH fully. Finally, the potential applications of PPMH in other fields, such as agriculture and material science, should be explored.
Conclusion:
In conclusion, PPMH is a chemical compound that has significant potential for various applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. The synthesis of PPMH is relatively easy, and the purification process is straightforward. However, PPMH has some limitations for lab experiments, and further research is needed to develop new drugs based on PPMH and understand its mechanism of action fully.
Métodos De Síntesis
PPMH can be synthesized using different methods. One of the commonly used methods is the reaction of 2-phenylhydrazine with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
PPMH has been extensively studied for its potential applications in various fields. One of the significant applications of PPMH is in the field of medicine. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. PPMH has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
17872-56-9 |
|---|---|
Nombre del producto |
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide |
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-11(7-14,8-15)10(16)13-12-9-5-3-2-4-6-9/h2-6,12,14-15H,7-8H2,1H3,(H,13,16) |
Clave InChI |
QXVQVTBWOPOSTG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
SMILES canónico |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
Otros números CAS |
17872-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



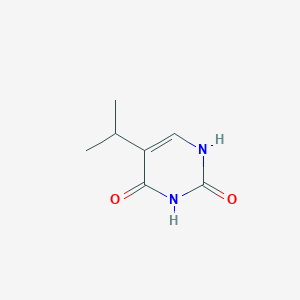

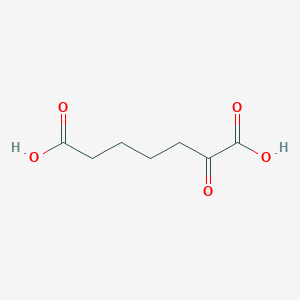
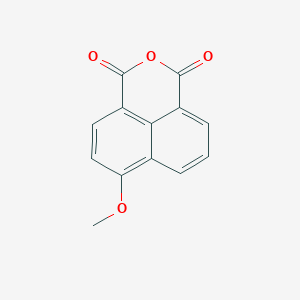
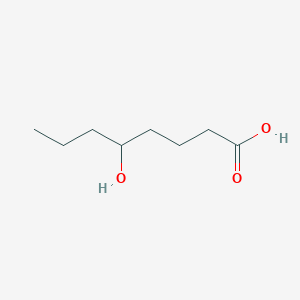


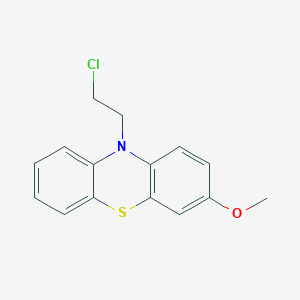
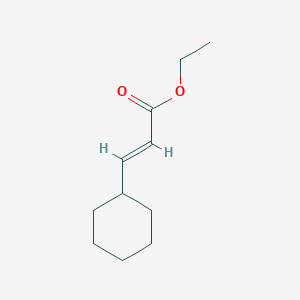
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

